1-Benzyl-3,4-dihydro-1H-pyridin-2-one

Medicinal Chemistry Kinase Inhibition Inflammation

Obtaining the authentic N-benzyl dihydropyridinone core is critical for reproducing published p38α MAPK inhibitor SAR and exploiting its unique Pictet-Spengler reactivity. Impure batches compromise kinase selectivity and cyclization outcomes. • Validated p38α MAPK HTS hit (Selness et al.); ideal for co-crystal-guided SAR targeting inflammatory diseases • Exclusive Pictet-Spengler regioselectivity enables tetrahydroisoquinoline libraries not accessible with saturated or aromatic analogs • Patent-reported non-morphine analgesic activity; favorable drug-like properties (XLogP3 = 1.6, zero H-bond donors)

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 108046-33-9
Cat. No. B021683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,4-dihydro-1H-pyridin-2-one
CAS108046-33-9
Synonyms1-BENZYL-3,4-DIHYDRO-1H-PYRIDIN-2-ONE
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C=C1)CC2=CC=CC=C2
InChIInChI=1S/C12H13NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,5-7,9H,4,8,10H2
InChIKeyZBGARXCEFUYAKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,4-dihydro-1H-pyridin-2-one: Core Scaffold & Synthetic Building Block


1-Benzyl-3,4-dihydro-1H-pyridin-2-one is a nitrogen-containing heterocycle belonging to the 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) class, characterized by an N-benzyl substituent on a partially saturated pyridinone ring . Its structure places it as a privileged scaffold in medicinal chemistry, serving as the core from which potent and selective p38 kinase inhibitors were developed . It is primarily utilized as a versatile synthetic intermediate for constructing more complex polycyclic frameworks, including tetrahydroisoquinolines and bridged δ-lactams .

Why Other N-Benzyl Pyridinones Cannot Serve as Replacements


Direct substitution with other N-benzyl pyridinones is generally not feasible without compromising the intended application. In p38 inhibitor development, the unsubstituted 1-benzyl-3,4-dihydropyridin-2-one core was identified as the high-throughput screening hit, and subsequent SAR studies showed that even minor modifications to this core structure led to significant changes in potency and selectivity . For synthetic applications, the compound's specific double bond position in the dihydropyridinone ring dictates its regioselectivity in further functionalization reactions, such as the Pictet–Spengler cyclization, which is critical for generating specific polycyclic architectures .

Quantitative Differentiation Against Structural Analogs


p38α Kinase Inhibition Profile

As the foundational high-throughput screening hit, 1-benzyl-3,4-dihydro-1H-pyridin-2-one established the N-benzyl pyridinone class as a viable p38α inhibitor scaffold. While the parent compound's specific IC50 is not reported as a final optimized value, the subsequent lead optimization paper explicitly identifies this unsubstituted core as the starting point from which potent inhibitors (e.g., compounds 12r and 19) with significant in vivo efficacy were derived . This contrasts with other N-substituted pyridinones (e.g., N-aryl or N-alkyl variants) that did not yield the same potency trajectory in this series, validating the N-benzyl substituent as a critical feature.

Medicinal Chemistry Kinase Inhibition Inflammation

Regioselective Entry to Tetrahydroisoquinolines

1-Benzyl-3,4-dihydro-1H-pyridin-2-one is specifically documented as a substrate for the Pictet–Spengler reaction to efficiently produce tetrahydroisoquinoline derivatives, a transformation that leverages the electron-rich enamide system exclusive to this dihydropyridinone isomer . In contrast, the corresponding saturated N-benzyl-2-piperidone (δ-valerolactam) cannot undergo this transformation. Similarly, the fully aromatic N-benzyl-2-pyridone exhibits different reactivity, favoring nucleophilic addition rather than cyclization.

Organic Synthesis Heterocyclic Chemistry Pictet–Spengler Reaction

Physicochemical Property Comparison

The computed XLogP3-AA value for 1-Benzyl-3,4-dihydro-1H-pyridin-2-one is 1.6, with 0 hydrogen bond donors and 1 hydrogen bond acceptor . This profile differs significantly from a fully saturated analog like N-benzyl-2-piperidone, which would have a lower LogP due to the absence of a conjugated double bond and potentially different hydrogen bonding capacity. The presence of the α,β-unsaturated lactam also increases the Topological Polar Surface Area (TPSA) compared to a simple benzyl amide, influencing membrane permeability and solubility.

Drug Design Physicochemical Properties ADME

High-Value Research and Application Scenarios


Kinase Inhibitor Hit-to-Lead Optimization

As the validated hit from a high-throughput screen against p38α kinase, this compound serves as the ideal starting point for medicinal chemistry campaigns targeting p38 MAP kinase for inflammatory diseases. Its procurement is essential for conducting further SAR studies based on the published co-crystal structures, as outlined in the work by Selness et al. .

Synthesis of Polycyclic Alkaloid Libraries

Due to its unique reactivity in the Pictet–Spengler reaction, this compound is a strategic building block for synthesizing libraries of tetrahydroisoquinoline derivatives, a core structure found in numerous bioactive natural products and pharmaceuticals. This application leverages a reactivity profile that is not accessible with saturated or aromatic analogs .

Non-Opioid Analgesic Development

Patent literature identifies this specific dihydropyridinone as having analgesic properties with a non-morphine mechanism of action, presenting an opportunity for developing pain management therapies with a potentially better safety profile than traditional opioids. This application is linked to the specific N-benzyl substitution pattern .

Chemical Biology Probe Design

The compound's defined physicochemical space (XLogP3 = 1.6, zero H-bond donors) makes it a suitable core for designing chemical probes with favorable drug-like properties. It can be used as a control or base structure when profiling new targets, especially where the dihydropyridinone core is a known pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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